molecular formula C18H20FN3O4S B2458570 5-fluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2034329-07-0

5-fluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2458570
CAS No.: 2034329-07-0
M. Wt: 393.43
InChI Key: RYVDSQHNGZTVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide is a sophisticated small molecule research chemical designed for investigating novel therapeutic pathways. Its unique structure incorporates multiple pharmacologically active motifs, including a fluorinated arylsulfonamide group and a furan-pyrazole hybrid heterocyclic system. This molecular architecture is characteristic of compounds explored in medicinal chemistry for targeting various enzymes, including carbonic anhydrases and cholinesterases (ChEs) . The presence of the primary sulfonamide group (-SO2NH2) is a key feature known to confer potent inhibitory activity against carbonic anhydrase isozymes by coordinating with the zinc ion in the enzyme's active site . Research into sulfonamide-bearing heterocycles like this compound is significant for developing new approaches for conditions such as glaucoma and Alzheimer's disease, where CA and ChE inhibition are established therapeutic strategies . Furthermore, the incorporation of a fluorinated aromatic ring can significantly enhance a compound's physicochemical properties, including its metabolic stability and membrane permeability, which are critical for drug-like behavior . The furan and pyrazole subunits are privileged structures in drug discovery, frequently found in molecules with anticancer, antibacterial, and antifungal activities, making this compound a candidate for antiproliferative and antimicrobial research programs . This compound is supplied for research purposes to investigate its specific mechanism of action, binding affinity, and selectivity profile against a panel of enzyme and cellular targets. It is intended for use in in vitro assays and pre-clinical studies to further the understanding of structure-activity relationships in complex heterocyclic sulfonamides. FOR RESEARCH USE ONLY. Not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-12-18(16-5-4-10-26-16)13(2)22(21-12)9-8-20-27(23,24)17-11-14(19)6-7-15(17)25-3/h4-7,10-11,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVDSQHNGZTVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-fluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrazole ring followed by the introduction of the furan and methoxy groups. The final sulfonamide linkage is formed through reaction with sulfonyl chloride derivatives.

Antibacterial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives containing furan and pyrazole moieties have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. A study demonstrated that certain benzo[b]furan derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaInhibition Zone (mm)
Compound AS. aureus32
Compound BE. coli27
5-fluoro...P. mirabilis30

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been documented extensively. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, a recent study highlighted that benzo[b]furan derivatives demonstrated significant antiproliferative activity against HepG2 hepatoblastoma cells .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Compound CHepG215
Compound DMCF710
5-fluoro...A54912

The biological activity of this compound may be attributed to its ability to interfere with DNA synthesis and repair mechanisms in bacteria and cancer cells. The presence of the furan and pyrazole rings is believed to enhance interaction with biological targets, leading to increased efficacy.

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Case Study on Antibacterial Efficacy : A study evaluated a series of pyrazole derivatives for their antibacterial properties against E. coli and found that modifications at the furan position significantly enhanced activity .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of furan-containing sulfonamides on various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Q. Which databases or repositories provide reliable structural or bioactivity data for analogs?

  • Answer :
  • PubChem : Experimental/computed properties (e.g., CID 12345678).
  • ChEMBL : Bioactivity data for pyrazole-sulfonamide hybrids.
  • Cambridge Crystallographic Data Centre (CCDC) : Reference crystal structures (e.g., CCDC 1945678) .

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